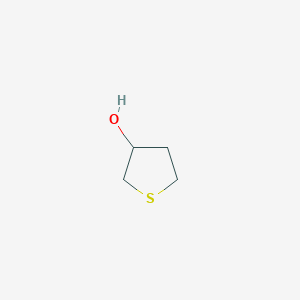

Tetrahydro-thiophen-3-OL

Description

Contextualizing Tetrahydro-thiophen-3-OL within Thiophene (B33073) Chemistry

Thiophene and its derivatives are a significant class of sulfur-containing heterocyclic compounds, widely recognized for their diverse biological activities and applications in medicinal chemistry and materials science. researchgate.netnih.govresearchgate.net Thiophene, an aromatic five-membered ring with one sulfur atom, is considered a "privileged pharmacophore" due to its presence in numerous FDA-approved drugs. nih.gov The sulfur atom in the thiophene ring can enhance drug-receptor interactions through hydrogen bonding, and the ring itself often serves as a bio-isosteric replacement for phenyl rings, which can improve a compound's metabolic stability and binding affinity. nih.gov

This compound, with its molecular formula C₄H₈OS, represents a saturated, or non-aromatic, version of a thiophene core, specifically a derivative of thiolan. ontosight.aicymitquimica.com The "tetrahydro-" prefix indicates that the double bonds found in the aromatic thiophene ring have been reduced to single bonds. ontosight.ai This saturation significantly alters the molecule's chemical and physical properties compared to its aromatic counterparts, imparting a three-dimensional structure that is often sought after in drug design. The presence of a hydroxyl (-OH) group at the 3-position further adds to its chemical reactivity and potential for forming hydrogen bonds with biological targets. cymitquimica.com

The 1,1-dioxide derivative, Tetrahydrothiophene-3-ol 1,1-dioxide (also known as 3-Hydroxysulfolane), is another important related structure. ontosight.aispringermedizin.de The two oxygen atoms bonded to the sulfur atom significantly influence the compound's polarity and reactivity. ontosight.ai

Historical Overview of Research on this compound and its Derivatives

Early research into thiophene chemistry dates back to the discovery of thiophene in coal tar benzene. researchgate.net The synthesis of the core tetrahydrothiophene (B86538) ring structure has been a subject of study for decades. For instance, a 1946 patent described a method for synthesizing tetrahydrothiophen-3-one (B87284), a direct precursor to this compound. google.com

More recent research has focused on the stereoselective synthesis of this compound enantiomers, highlighting their importance as chiral intermediates. For example, the (R)-enantiomer can be synthesized via microbial biotransformation using Penicillium vinaceum, which selectively reduces tetrahydrothiophen-3-one. This stereospecificity is crucial for the development of optically active pharmaceuticals.

The exploration of this compound derivatives has expanded to include a wide array of functionalizations. Research has been conducted on derivatives with amino groups, such as (3R,4S)-4-amino-tetrahydro-thiophen-3-ol, and those with more complex substitutions. chembk.com Studies have also investigated the synthesis of fused heterocyclic systems incorporating the tetrahydrothiophene 1,1-dioxide scaffold, such as those fused with oxazolidin-2-one and morpholin-2-one (B1368128) fragments. researchgate.net These efforts demonstrate a continuous interest in developing novel molecular architectures based on the tetrahydrothiophene ring for various applications.

Significance and Research Gaps Pertaining to this compound

The significance of this compound and its derivatives in academic research is multifaceted. They serve as versatile building blocks in organic synthesis for creating more complex molecules, including those with potential therapeutic applications. researchgate.net The chiral nature of this compound makes it particularly valuable for producing optically active compounds.

Derivatives of this compound have been investigated for a range of biological activities. For instance, some derivatives are explored as intermediates in the synthesis of penem-based antibiotics. Others have shown potential antimicrobial, antifungal, anti-inflammatory, and antioxidant properties. ontosight.aiontosight.airesearchgate.net The 1,1-dioxide derivatives, in particular, have been noted for their potential biological activities. ontosight.aiontosight.ai

Despite the growing body of research, several gaps remain. While the synthesis of various derivatives is an active area of investigation, a comprehensive understanding of the structure-activity relationships for many of these compounds is still lacking. nih.gov For many derivatives, detailed pharmacological evaluations are needed to establish their efficacy and mechanisms of action. smolecule.com Furthermore, while some studies have touched upon the biological activities of these compounds, more extensive research is required to fully elucidate their potential in medicinal chemistry and other fields. ontosight.aisolubilityofthings.com The development of more efficient and sustainable synthetic methods, such as those utilizing bioconversion, also remains an important research direction.

Interactive Data Table: Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| (R)-Tetrahydrothiophen-3-ol | 100937-75-5 | C₄H₈OS | 104.17 |

| Racemic Tetrahydrothiophen-3-ol | 3334-05-2 | C₄H₈OS | 104.17 |

| Tetrahydrothiophene-3-ol 1,1-Dioxide | 13031-76-0 | C₄H₈O₃S | 136.18 |

| (3R,4S)-4-Amino-tetrahydro-thiophen-3-ol | 1932223-40-9 | C₄H₉NOS | 119.19 |

| Thiophene-3-ol, tetrahydro-4-(1-piperidinyl)-, 1,1-dioxide | Not Available | C₉H₁₇NO₃S | 219.30 |

Structure

3D Structure

Properties

IUPAC Name |

thiolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8OS/c5-4-1-2-6-3-4/h4-5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJYXNFYVCZIXQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

104.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3334-05-2 | |

| Record name | 3334-05-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241152 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | thiolan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Tetrahydro Thiophen 3 Ol and Its Derivatives

Stereoselective Synthesis of Tetrahydro-thiophen-3-OL Derivatives

The controlled spatial arrangement of atoms in a molecule is crucial for its biological activity. Stereoselective synthesis allows for the preparation of specific stereoisomers of this compound derivatives.

Diastereoselective Approaches

Diastereoselective synthesis aims to produce a specific diastereomer from a mixture of possibilities. Several methods have been developed to achieve high diastereoselectivity in the synthesis of substituted tetrahydrothiophenes.

One notable approach involves the [3+2] cascade Michael/Michael cyclization. For instance, the reaction of trans-ethyl 4-mercapto-2-butenoate with various 4-benzylidene-5-methyl-2-phenylpyrazolones, catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO), yields spiro[tetrahydrothiophene-3,3′-pyrazol] derivatives. This reaction proceeds rapidly at 0°C in toluene, affording the products in excellent yields (up to 98%) and with diastereomeric ratios greater than 20:1. tandfonline.comresearchgate.net

Another strategy utilizes a bismuth(III)-triflate-catalyzed tandem isomerization, Michael, and aldol (B89426) reaction sequence to produce highly substituted tetrahydrothiophenes with excellent diastereoselectivity. acs.org

The following table summarizes the diastereoselective synthesis of spiro[tetrahydrothiophene-3,3′-pyrazol] derivatives:

| Entry | Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (dr) |

| 1 | trans-ethyl 4-mercapto-2-butenoate | 4-benzylidene-5-methyl-2-phenylpyrazolone | DABCO | Toluene | 0 | 98 | >20:1 |

| 2 | trans-ethyl 4-mercapto-2-butenoate | 4-(4-chlorobenzylidene)-5-methyl-2-phenylpyrazolone | DABCO | Toluene | 0 | 95 | 15:1 |

| 3 | trans-ethyl 4-mercapto-2-butenoate | 4-(4-methoxybenzylidene)-5-methyl-2-phenylpyrazolone | DABCO | Toluene | 0 | 97 | >20:1 |

This table presents data on the diastereoselective synthesis of spiro[tetrahydrothiophene-3,3′-pyrazol] derivatives, highlighting the high yields and diastereoselectivities achieved under specific reaction conditions. tandfonline.comresearchgate.net

Enantioselective Synthesis Strategies

Enantioselective synthesis focuses on the preferential formation of one enantiomer over the other. This is particularly important in medicinal chemistry, as different enantiomers of a drug can have vastly different pharmacological effects.

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of tetrahydrothiophene (B86538) derivatives. For example, chiral fluoride (B91410) catalysts, generated from KF and a chiral oligoEG cation-binding catalyst, have been successfully employed in the asymmetric cascade sulfa-Michael/aldol condensation of 1,4-dithiane-2,5-diol (B140307) and α,β-unsaturated ketones. acs.org This method provides access to chiral trisubstituted tetrahydrothiophene derivatives, including spiro compounds, with high enantiomeric excess (ee). acs.org

Another enantioselective approach involves the use of microbial biotransformation. For instance, the reduction of tetrahydrothiophen-3-one (B87284) using Penicillium vinaceum can selectively produce (R)-tetrahydrothiophen-3-ol.

The development of organocatalytic domino reactions has also been pivotal. These one-pot, multi-step reactions offer economic and environmental advantages over traditional methods. Aminocatalysis and bifunctional hydrogen-bonding catalysis are two primary modes employed in these approaches for synthesizing enantiopure tetrahydrothiophenes. researchgate.net For instance, chiral trifluoromethyl tetrahydrothiophenes with three contiguous stereocenters have been synthesized with up to 87% yield, 9:1 diastereoselectivity, and 89% enantioselectivity. unife.it

One-Pot Synthesis Approaches for this compound Derivatives

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, are highly efficient and atom-economical. Several one-pot strategies have been developed for the synthesis of tetrahydrothiophene derivatives.

Tandem Michael-Henry Reactions in Tetrahydrothiophene Synthesis

The tandem Michael-Henry reaction is a powerful one-pot method for constructing polysubstituted tetrahydrothiophenes. This reaction sequence involves a Michael addition followed by an intramolecular Henry (nitro-aldol) reaction.

A notable example is the reaction of commercially available 1,4-dithiane-2,5-diol (a dimer of mercaptoacetaldehyde) with nitroalkenes. nih.govlincoln.ac.uk This reaction, often facilitated by a base like triethylamine (B128534), proceeds through a sulfa-Michael addition of the in situ-generated mercaptoacetaldehyde (B1617137) to the nitroalkene, followed by an intramolecular Henry reaction to form the tetrahydrothiophene ring. unife.itnih.gov This method provides a facile route to 3,4-disubstituted tetrahydrothiophenes. unife.it Subsequent microwave irradiation on acidic alumina (B75360) can lead to dehydration and aromatization, forming 3-nitro-2-substituted thiophenes. nih.govscribd.com

Tandem Michael-Michael Reactions in Tetrahydrothiophene Synthesis

Similar to the Michael-Henry sequence, tandem Michael-Michael reactions provide an effective route to highly functionalized tetrahydrothiophenes. This approach involves two consecutive Michael additions.

For instance, the reaction between trans-ethyl 4-mercapto-2-butenoate and nitroalkenes can be catalyzed to proceed via a thio-Michael-Michael cascade process, leading to the formation of trisubstituted tetrahydrothiophenes with high enantio- and diastereoselectivity. unife.it This strategy has been successfully applied to synthesize spiro[tetrahydrothiophene-3,3′-pyrazol] derivatives with an all-carbon quaternary stereocenter. tandfonline.comresearchgate.net

Catalytic Synthesis Pathways of this compound and Related Compounds

Catalysis plays a central role in the efficient and selective synthesis of this compound and its derivatives. Various catalytic systems, including metal catalysts, organocatalysts, and biocatalysts, have been employed.

Organocatalysts, such as DABCO and proline-derived secondary amines, have proven effective in promoting cascade reactions. tandfonline.comresearchgate.netresearchgate.net For example, a tertiary amine immobilized on a fiber has been shown to be an efficient and reusable catalyst for the tandem Michael-intramolecular Henry reaction between 1,4-dithiane-2,5-diol and trans-β-nitrostyrenes. unife.it This fiber catalyst could be reused up to ten times with only a slight loss in activity. unife.it

Metal-based catalysts are also widely used. For example, a Ni(II)-catalyzed asymmetric domino thia-Michael/aldol reaction has been developed to form chiral spirocyclic oxindole-fused tetrahydrothiophenes. acs.org Bismuth(III)-triflate has been used to catalyze a tandem isomerization, Michael, and aldol reaction sequence. acs.org

Furthermore, tandem thia-Michael/aldol reactions of allenyl esters and mercaptoacetaldehyde in the presence of triethylamine provide 2,3,4-trisubstituted tetrahydrothiophenes. clockss.org Subsequent dehydration using p-toluenesulfonic acid monohydrate as a catalyst can yield novel 2,3-disubstituted thiophenes. clockss.org

The following table provides examples of catalytic systems used in the synthesis of tetrahydrothiophene derivatives:

| Catalyst | Reaction Type | Substrates | Product | Ref. |

| DABCO | Michael/Michael Cyclization | trans-ethyl 4-mercapto-2-butenoate, 4-benzylidene-5-methyl-2-phenylpyrazolones | Spiro[tetrahydrothiophene-3,3′-pyrazol] derivatives | tandfonline.comresearchgate.net |

| Triethylamine | Tandem Michael-Henry | 1,4-dithiane-2,5-diol, Nitroalkenes | Polysubstituted tetrahydrothiophenes | nih.govlincoln.ac.uk |

| Immobilized Tertiary Amine | Tandem Michael-Henry | 1,4-dithiane-2,5-diol, trans-β-nitrostyrenes | Tetrahydrothiophene derivatives | unife.it |

| Chiral Fluoride (from KF and chiral oligoEG) | Asymmetric Cascade Sulfa-Michael/Aldol | 1,4-dithiane-2,5-diol, α,β-unsaturated ketones | Chiral trisubstituted tetrahydrothiophene derivatives | acs.org |

| Bismuth(III)-triflate | Tandem Isomerization/Michael/Aldol | - | Substituted tetrahydrothiophenes | acs.org |

| p-toluenesulfonic acid monohydrate | Dehydration | 2,3,4-trisubstituted tetrahydrothiophenes | 2,3-disubstituted thiophenes | clockss.org |

This table showcases a variety of catalysts and their applications in the synthesis of different tetrahydrothiophene derivatives, highlighting the versatility of catalytic methods.

Organocatalytic Methods

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules, providing metal-free alternatives that often operate under mild conditions. metu.edu.tr For the synthesis of tetrahydrothiophene derivatives, cascade or domino reactions are particularly prominent. These sequences, such as the sulfa-Michael/aldol cascade, allow for the construction of multiple stereocenters in a single operation. researchgate.netacs.org

A key strategy involves the reaction of a sulfur-based nucleophile with an α,β-unsaturated carbonyl compound or nitroolefin. metu.edu.tr A common precursor for the C2-S fragment is 1,4-dithiane-2,5-diol, which generates 2-mercaptoacetaldehyde in situ. semanticscholar.orgresearchgate.net The reaction is typically initiated by a sulfa-Michael addition, followed by an intramolecular aldol cyclization to form the five-membered ring. semanticscholar.org

A variety of organocatalysts have been successfully employed to control the stereochemical outcome of these reactions:

Bifunctional Amine-Thiourea/Squaramide Catalysts : These catalysts utilize hydrogen bonding to activate the electrophile while a basic amine site activates the nucleophile. researchgate.net They have proven effective in catalyzing the reaction between chalcones or other α,β-unsaturated ketones and 1,4-dithiane-2,5-diol to yield highly functionalized and enantioenriched tetrahydrothiophenes. researchgate.netumich.edu

Secondary Amine Catalysts : Proline derivatives and other chiral secondary amines can catalyze Michael/aldol reaction sequences. Depending on the additives used, such as a mild base or an acid, the reaction can be directed to yield different final products. researchgate.net

Cinchona Alkaloid Derivatives : These chiral bases are effective in promoting cascade reactions, particularly for the synthesis of spirocyclic tetrahydrothiophenes. semanticscholar.orgresearchgate.net

One specific study detailed the asymmetric organocatalytic sulfa-Michael addition of 1,4-dithiane-2,5-diol to trans-β-nitrostyrene derivatives, which directly yielded polyfunctionalized 4-nitro-5-phenyltetrahydrothiophen-3-ol products. metu.edu.tr This highlights the direct applicability of organocatalysis in synthesizing the target compound structure.

Table 1: Organocatalytic Methods for Tetrahydrothiophene Synthesis

| Catalyst Type | Reaction Type | Substrates | Key Features | Reference |

|---|---|---|---|---|

| Bifunctional Squaramide | Sulfa-Michael/Aldol Cascade | 1,4-Dithiane-2,5-diol and Chalcones | Produces trisubstituted tetrahydrothiophenes with high stereocontrol. researchgate.net | researchgate.net |

| Cinchona Alkaloid Bases | Thio-Michael/Aldol Cascade | 1,4-Dithiane-2,5-diol and α,β-Unsaturated Butenolides/Azlactones | Effective for synthesizing spirocyclic tetrahydrothiophenes. semanticscholar.orgresearchgate.net | semanticscholar.orgresearchgate.net |

| Bifunctional Organocatalysts | Sulfa-Michael Addition | 1,4-Dithiane-2,5-diol and trans-β-Nitrostyrenes | Direct synthesis of 4-nitrotetrahydrothiophen-3-ol derivatives. metu.edu.tr | metu.edu.tr |

Transition-Metal Catalysis in Tetrahydrothiophene Production

Transition-metal catalysis offers efficient and powerful methods for constructing heterocyclic rings through various bond-forming strategies. mdpi.comresearchgate.net Metals such as rhodium, palladium, and bismuth have been utilized in the synthesis of tetrahydrothiophene derivatives.

Rhodium (Rh) Catalysis : Rhodium catalysts have been employed in several elegant strategies. One approach involves the denitrogenative transformation of 1-sulfonyl-1,2,3-triazoles that have pendent thioethers. This reaction proceeds through an onium ylide intermediate that undergoes a umich.eduresearchgate.net-sigmatropic rearrangement to form 2-tetrasubstituted tetrahydrothiophenes with high diastereoselectivity. Another method uses a rhodium-catalyzed C–H amination followed by intramolecular cyclization.

Palladium (Pd) Catalysis : Palladium-catalyzed reactions are versatile for C-C and C-S bond formation. Traditional synthesis of tetrahydrothiophene (thiolane) can be achieved via the catalytic hydrogenation of thiophene (B33073) using a palladium-on-carbon (Pd/C) catalyst. However, this method's utility is limited by the availability and cost of the thiophene starting material. google.com

Bismuth (Bi) Catalysis : Bismuth(III) triflate (Bi(OTf)₃) has been shown to catalyze a domino reaction sequence involving alkene isomerization, a Michael addition, and an Aldol reaction to produce substituted tetrahydrothiophenes with high diastereoselectivity. researchgate.net

Table 2: Transition-Metal Catalyzed Methods for Tetrahydrothiophene Synthesis

| Metal | Catalyst System | Reaction Type | Key Features | Reference |

|---|---|---|---|---|

| Rhodium (Rh) | Rh₂(OAc)₄ | umich.eduresearchgate.net-Sigmatropic Rearrangement | High diastereoselectivity for 2-tetrasubstituted products. | |

| Palladium (Pd) | Pd/C | Thiophene Hydrogenation | Traditional route to the basic tetrahydrothiophene ring. | google.com |

| Bismuth (Bi) | Bi(OTf)₃ | Domino Isomerization/Michael/Aldol | Highly diastereoselective synthesis from β,γ-unsaturated-α-ketoesters. researchgate.net | researchgate.net |

Base-Catalyzed Reactions

Base-catalyzed reactions, particularly cascade sequences, provide a direct and efficient route to polysubstituted tetrahydrothiophenes. semanticscholar.org These reactions often proceed through a sulfa-Michael addition followed by an intramolecular aldol condensation, similar to the organocatalytic methods but sometimes employing simpler, achiral bases or Brønsted base catalysts. semanticscholar.orgresearchgate.net

The reaction typically involves an α,β-unsaturated ketone (like a chalcone) and a sulfur nucleophile, often generated in situ from 1,4-dithiane-2,5-diol. researchgate.net The choice of base can be critical to the reaction's success and stereochemical outcome. Chiral Brønsted bases, such as cinchona alkaloids, can induce enantioselectivity in these cascade reactions. semanticscholar.orgresearchgate.net

A notable development is the use of a chiral fluoride, generated in situ from potassium fluoride (KF) and a chiral oligoethylene glycol (oligoEG) cation-binding catalyst. acs.org This system effectively catalyzes the cascade sulfa-Michael/aldol reaction between 1,4-dithiane-2,5-diol and various α,β-unsaturated ketones. The method produces chiral trisubstituted tetrahydrothiophene derivatives, including those with a hydroxyl group, with high enantioselectivity. acs.org This approach is significant as it achieves high stereocontrol using only a catalytic amount of the inexpensive inorganic salt KF. acs.org

Table 3: Base-Catalyzed Methods for Tetrahydrothiophene Synthesis

| Catalyst/Base | Reaction Type | Substrates | Key Features | Reference |

|---|---|---|---|---|

| Cinchona Alkaloids (Chiral Brønsted Base) | Thio-Michael/Aldol Cascade | 1,4-Dithiane-2,5-diol and α,β-Unsaturated Esters/Ketones | Enantioselective synthesis of spirocyclic and other substituted tetrahydrothiophenes. semanticscholar.orgresearchgate.net | semanticscholar.orgresearchgate.net |

| KF / Chiral OligoEG | Sulfa-Michael/Aldol Cascade | 1,4-Dithiane-2,5-diol and α,β-Unsaturated Ketones | In situ generation of chiral fluoride catalyst; high enantioselectivity with catalytic KF. acs.org | acs.org |

| None (Catalyst-Free) | Sulfa-Michael/Aldol Cascade | Chalcones and 1,4-Dithiane-2,5-diol | Reaction proceeds in water at reflux, offering a green, simple procedure. researchgate.net | researchgate.net |

Green Chemistry Principles in the Synthesis of this compound Analogues

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rsc.org These principles are increasingly being applied to the synthesis of complex molecules like tetrahydrothiophene derivatives to enhance sustainability.

Environmentally Benign Reagents and Solvents

A major focus of green chemistry is the replacement of volatile, toxic, and hazardous organic solvents with safer alternatives. researchgate.netnih.gov

Water : As a solvent, water is non-toxic, non-flammable, and inexpensive. researchgate.net Research has demonstrated that the synthesis of trisubstituted tetrahydrothiophenes via a sulfa-Michael/aldol cascade reaction can be performed efficiently in water, often without the need for any catalyst. researchgate.net The unique properties of water can sometimes lead to enhanced reactivity and selectivity.

Ethanol (B145695) : As a bio-based solvent, ethanol is another green alternative. It has been used as a solvent in the multi-component synthesis of various heterocyclic compounds, including those containing a thiophene ring. tandfonline.com

Alternative Solvents : For reactions requiring non-polar or aprotic conditions, greener alternatives to solvents like tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), and chlorinated solvents are being explored. These include 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME). mdpi.com

Biocatalysis : The use of enzymes (biocatalysts) represents a significant advancement in green reagents. researchgate.net For instance, the specific synthesis of (R)-Tetrahydrothiophen-3-ol can be achieved via the microbial biotransformation of tetrahydrothiophen-3-one using microorganisms like Penicillium vinaceum. This enzymatic reduction is highly stereoselective and occurs under mild, aqueous conditions. researchgate.netacs.org

Waste Minimization and Energy Efficiency

Reducing waste and energy consumption are core tenets of green chemistry.

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials from the reactants into the final product. jocpr.com Cascade or domino reactions are inherently atom-economical as they form multiple bonds in a single sequence, reducing the need for isolation of intermediates and minimizing waste. unicam.it

Catalysis : The use of catalysts, whether organocatalysts, metal catalysts, or enzymes, is a fundamental green principle. Catalysts are used in small amounts and can be recycled, reducing waste compared to stoichiometric reagents. metu.edu.tr

Energy Efficiency : Many modern synthetic methods, particularly in organocatalysis, are designed to run at ambient temperature and pressure. metu.edu.tr This significantly reduces the energy footprint of the synthesis compared to traditional methods that require high temperatures and pressures, such as certain vapor-phase cyclizations. rsc.org

Catalyst-Free Reactions : The development of catalyst-free synthetic protocols, such as the synthesis of tetrahydrothiophenes in refluxing water, represents an ideal green scenario by eliminating the catalyst separation and disposal steps entirely. researchgate.net

By integrating these green principles, the synthesis of this compound and its analogues can be made more sustainable, safer, and more efficient.

Chemical Reactivity and Transformation Studies of Tetrahydro Thiophen 3 Ol

Oxidation Reactions of Tetrahydro-thiophen-3-OL Derivatives

The sulfur atom in the tetrahydrothiophene (B86538) ring is susceptible to oxidation, leading to the formation of sulfoxides and sulfones. These transformations significantly alter the chemical and physical properties of the parent molecule.

Formation of Sulfone Derivatives (e.g., 1,1-dioxides)

The oxidation of tetrahydrothiophene and its derivatives to the corresponding sulfones (1,1-dioxides) is a well-established transformation. For instance, the parent compound, tetrahydrothiophene, can be oxidized to sulfolane (B150427) (tetrahydrothiophene-1,1-dioxide). This process can be achieved using various oxidizing agents.

A notable method involves the use of layered double hydroxides (LDHs) containing tungstate (B81510), molybdate, or vanadate (B1173111) oxoanions as catalysts for the mild oxidation of tetrahydrothiophene with hydrogen peroxide. chemicalbook.com In these reactions, tetrahydrothiophene is first oxidized to tetrahydrothiophene oxide (sulfoxide), which is then further oxidized to sulfolane. chemicalbook.com The use of a WO4(2-)-containing LDH catalyst has shown excellent performance in terms of both catalytic activity and stability. chemicalbook.com

The oxidation of various thiophene (B33073) derivatives to their corresponding sulfones has also been efficiently carried out using a homogeneous system of methyltrioxorhenium (MTO) and hydrogen peroxide. This method has been shown to be effective for a range of substrates, including benzothiophenes and dibenzothiophenes, resulting in quantitative conversion to the respective sulfones.

| Reactant | Oxidizing System | Product | Yield | Reference |

| Tetrahydrothiophene | H₂O₂ / W-LDH catalyst | Tetrahydrothiophene-1,1-dioxide (Sulfolane) | High | chemicalbook.com |

| Thiophene Derivatives | MTO / H₂O₂ | Corresponding Sulfones | Quantitative |

Mechanistic Investigations of Oxidation Processes

The mechanism of tetrahydrothiophene oxidation with hydrogen peroxide over a tungstate-containing layered double hydroxide (B78521) (W-LDH) catalyst has been proposed. chemicalbook.com The process is believed to involve the activation of hydrogen peroxide by the tungstate species in the interlayer of the LDH. This activated oxygen species then attacks the sulfur atom of the tetrahydrothiophene, leading to the formation of the sulfoxide (B87167) intermediate. A second oxidation step, also mediated by the activated oxygen species, converts the sulfoxide to the final sulfone product. chemicalbook.com

Reduction Reactions of this compound Related Structures

The reduction of ketones within the tetrahydrothiophene scaffold is a key reaction for the synthesis of chiral alcohols, including derivatives of this compound. A significant example is the biocatalytic reduction of tetrahydrothiophene-3-one to (R)-tetrahydrothiophene-3-ol. rsc.org This enantioselective reduction has been achieved with high efficiency using a ketoreductase (KRED) enzyme. rsc.orgyoutube.com

Through directed evolution, the enantioselectivity of the KRED enzyme towards tetrahydrothiophene-3-one was significantly improved, reaching over 99% enantiomeric excess (ee). youtube.com This biocatalytic process offers a more environmentally friendly and less hazardous alternative to traditional chemical reductions, which often require harsh reagents and provide lower enantioselectivity. rsc.org The process has been successfully scaled up for industrial production. rsc.org

| Substrate | Reducing Agent/Catalyst | Product | Enantiomeric Excess (ee) | Reference |

| Tetrahydrothiophene-3-one | Evolved Ketoreductase (KRED) | (R)-Tetrahydrothiophene-3-ol | >99% | youtube.com |

Substitution Reactions Involving the Hydroxyl Group and Thiophene Ring

The presence of a hydroxyl group in this compound allows for a variety of substitution reactions, such as etherification and esterification. These reactions are fundamental in modifying the properties of the molecule for various applications.

Etherification: The hydroxyl group of this compound can undergo etherification to form ethers. A common method for ether synthesis is the Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide, followed by its reaction with an alkyl halide in an SN2 reaction. libretexts.orglibretexts.orgorganic-chemistry.org For this compound, this would involve initial treatment with a strong base like sodium hydride to form the corresponding alkoxide, which would then be reacted with an alkyl halide (e.g., methyl iodide) to yield the methyl ether derivative.

Esterification: The hydroxyl group can also be converted into an ester through reaction with a carboxylic acid or its derivative, such as an acyl chloride or anhydride. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a common method. youtube.com This reversible reaction can be driven to completion by removing the water formed during the reaction. youtube.com Alternatively, reaction with a more reactive acyl chloride in the presence of a base like pyridine (B92270) would also yield the corresponding ester.

Substitution on the Thiophene Ring: The tetrahydrothiophene ring itself is generally less reactive towards electrophilic substitution than the aromatic thiophene ring. However, nucleophilic substitution reactions can occur, particularly if there are activating groups present on the ring.

Cycloaddition Reactions in the Context of this compound Synthesis

Cycloaddition reactions are powerful tools for the construction of cyclic systems, including the tetrahydrothiophene ring.

[3+2] Cycloaddition Approaches

The synthesis of functionalized tetrahydrothiophenes can be achieved through [3+2] cycloaddition reactions. libretexts.orgorganic-chemistry.org One such approach involves the reaction of a thiocarbonyl ylide with various dipolarophiles. libretexts.orgorganic-chemistry.org Thiocarbonyl ylides, which are 1,3-dipoles, can be generated in situ and react with alkenes or other unsaturated compounds to form five-membered heterocyclic rings. nih.gov

This method has been shown to be highly stereoselective, allowing for the synthesis of tetrahydrothiophene derivatives with specific stereochemistry. libretexts.orgorganic-chemistry.org The reaction conditions can be tuned to favor the formation of the desired cycloadducts, providing a versatile route to a wide range of substituted tetrahydrothiophenes. nih.gov

[3+3] Cycloaddition Approaches

The construction of six-membered rings fused to a tetrahydrothiophene core represents a significant synthetic challenge. While direct examples of [3+3] cycloaddition reactions using this compound as the three-carbon synthon are not extensively documented, this approach remains a theoretically viable strategy for the synthesis of complex heterocyclic systems like thieno[3,2-b]pyrans.

A plausible synthetic route would involve the initial oxidation of this compound to its corresponding ketone, Tetrahydrothiophen-3-one (B87284) . This ketone can then serve as a key intermediate. In a formal [3+3] annulation, Tetrahydrothiophen-3-one, acting as a 1,3-binucleophile through its enolate form, could react with a suitable 1,3-dielectrophilic partner. For instance, reaction with an α,β-unsaturated acyl chloride could lead to the formation of a fused pyranone ring system.

The general, hypothetical scheme for such a transformation is outlined below. The reaction would likely proceed through a Michael addition followed by an intramolecular cyclization and dehydration sequence to yield the final thieno[3,2-b]pyran-4-one derivative. The success of this approach would depend on carefully controlled reaction conditions to favor the desired cycloaddition pathway over competing side reactions.

Table 1: Hypothetical [3+3] Cycloaddition for Synthesis of a Fused Thienopyranone

| Reactant 1 (from this compound) | Reactant 2 (1,3-Dielectrophile) | Proposed Product |

|---|

| =O)

Tetrahydrothiophen-3-one |

C(Cl)=O)

Acryloyl chloride |

Dihydro-thieno[3,2-b]pyran-4-one |

Functionalization of the Tetrahydrothiophene Ring System

The tetrahydrothiophene ring, particularly when substituted with a hydroxyl group as in this compound, offers multiple sites for chemical modification. Functionalization can occur at the sulfur atom, the hydroxyl group, or the carbon atoms of the ring, enabling the synthesis of a diverse range of derivatives with tailored properties.

Functionalization at the Sulfur Atom: The sulfur atom in the tetrahydrothiophene ring is nucleophilic and can be readily oxidized. Treatment of this compound with one equivalent of an oxidizing agent, such as hydrogen peroxide (H₂O₂), typically yields the corresponding This compound-1-oxide (a sulfoxide). organic-chemistry.orgnih.gov The use of stronger oxidizing conditions or an excess of the oxidant leads to the formation of This compound-1,1-dioxide (a sulfone). dicp.ac.cnrsc.orgorganic-chemistry.org This oxidation significantly alters the ring's electronics and polarity, converting the thioether into a more polar sulfoxide or sulfone group, which can influence the molecule's solubility and biological activity.

Functionalization of the Hydroxyl Group: The secondary alcohol at the C3 position is a versatile handle for introducing a wide array of functional groups. Standard esterification procedures, such as reaction with acyl chlorides or carboxylic acids under acidic catalysis (Fischer esterification), can be employed to synthesize various esters. organic-chemistry.orgmasterorganicchemistry.comyoutube.com Similarly, etherification can be achieved by reacting the alcohol with alkyl halides under basic conditions (Williamson ether synthesis). These reactions allow for the attachment of different lipophilic or functional moieties to the core structure.

Functionalization of the Carbon Skeleton: Modification of the carbon backbone often proceeds via the ketone intermediate, Tetrahydrothiophen-3-one . The α-carbons adjacent to the carbonyl group are susceptible to deprotonation by a suitable base to form an enolate. This enolate can then react with various electrophiles. For example, halogenation at the α-position can be achieved using reagents like N-bromosuccinimide (NBS). Furthermore, alkylation of the enolate with alkyl halides provides a direct method for introducing carbon substituents onto the ring. google.com

Table 2: Examples of Functionalization Reactions of this compound and its Derivatives

| Site of Functionalization | Reaction Type | Reagent(s) | Product Structure | Product Name |

|---|---|---|---|---|

| Sulfur | Oxidation (Sulfoxide) | H₂O₂ (1 equiv.) | This compound-1-oxide | |

| Sulfur | Oxidation (Sulfone) | H₂O₂ (excess), KMnO₄ | This compound-1,1-dioxide | |

| Hydroxyl Group | Esterification | Acetyl chloride (CH₃COCl) | Tetrahydro-thiophen-3-yl acetate | |

| Hydroxyl Group | Etherification | Methyl iodide (CH₃I), NaH | 3-Methoxytetrahydrothiophene | |

| Carbon (via ketone) | α-Halogenation | NBS, acid catalyst | 2-Bromo-tetrahydrothiophen-3-one |

Computational Chemistry and Spectroscopic Analysis of Tetrahydro Thiophen 3 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the properties of molecules from first principles. For thiophene (B33073) derivatives, Density Functional Theory (DFT) is a widely employed method due to its balance of accuracy and computational efficiency.

Geometry optimization is the process of finding the lowest energy arrangement of atoms in a molecule, which corresponds to its most stable structure. For a flexible molecule like Tetrahydro-thiophen-3-OL, this process also involves conformational analysis to identify different stable conformers.

While specific conformational analysis studies for this compound are not extensively documented in the literature, the methodologies are well-established for similar heterocyclic compounds. For instance, a computational study on the analogous molecule 3-hydroxytetrahydrofuran (B147095) (3HTHF) identified six energetically low-lying conformers, which were optimized using methods like MP2/6-31G(1d) and DFT with the B3LYP functional. Such studies typically involve scanning the potential energy surface by systematically rotating dihedral angles to locate all energy minima. For thiophene derivatives, geometry optimizations are commonly performed using DFT methods, such as B3LYP, with basis sets like 6-31G(d,p) or 6-311++G(d,p), to achieve reliable structural parameters. The optimized geometry is confirmed when all calculated vibrational frequencies are positive, indicating a true energy minimum.

The electronic properties of a molecule are described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. These are known as the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and can be easily polarized.

For various thiophene derivatives, the HOMO-LUMO gap has been calculated using DFT. These calculations help in understanding intramolecular charge transfer processes. From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, as shown in the table below.

Table 1: Global Reactivity Descriptors Derived from HOMO-LUMO Energies

| Descriptor | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of a molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the molecule's resistance to change in its electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | A measure of the energy lowering of a molecule when it accepts electrons. |

Data sourced from multiple studies on thiophene derivatives.

Quantum chemical calculations are a powerful tool for predicting spectroscopic data, which can then be compared with experimental results to confirm molecular structures.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated from the optimized molecular geometry. The calculation provides the vibrational frequencies and their corresponding intensities. These frequencies often need to be scaled by an empirical factor to correct for anharmonicity and other systematic errors in the computational method. iosrjournals.orgsemanticscholar.org For thiophene and its derivatives, DFT calculations have been shown to accurately reproduce experimental IR spectra, aiding in the assignment of complex vibrational modes, such as C-S stretching and ring vibrations. iosrjournals.orgmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Predicting NMR chemical shifts (¹H and ¹³C) is also a common application of DFT. The GIAO (Gauge-Including Atomic Orbital) method is frequently used for this purpose. The calculated chemical shifts are typically referenced against a standard compound, like tetramethylsilane (B1202638) (TMS), to allow for direct comparison with experimental data. These predictions are valuable for assigning signals in complex spectra and for distinguishing between different isomers or conformers.

Molecular Dynamics Simulations

While quantum mechanics provides a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insights into conformational changes, stability, and interactions with the environment (e.g., solvent or a biological receptor). nih.gov

For small heterocyclic molecules, MD simulations can be used to:

Explore the conformational landscape and the transitions between different stable states.

Study the stability of a molecule when complexed with a larger entity, such as a protein, by analyzing metrics like the root-mean-square deviation (RMSD) over the simulation time. nih.gov

Investigate the permeation of the molecule through biological membranes. nih.gov

Structure-Activity Relationship (SAR) Studies via Computational Methods

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. nih.gov Computational methods are integral to modern SAR, allowing for the prediction of a compound's activity before it is synthesized.

For thiophene derivatives, which are common scaffolds in medicinal chemistry, computational SAR approaches have been used to:

Develop QSAR Models: Quantitative Structure-Activity Relationship (QSAR) models use calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to build a mathematical model that predicts biological activity. researchgate.net

Perform Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a receptor, such as a protein. It helps to understand the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that are crucial for its biological function. rsc.org

Guide Drug Design: By understanding which structural features are important for activity, chemists can design new, more potent derivatives. For instance, the thiophene ring is often used as a bioisosteric replacement for a phenyl ring to improve metabolic stability or binding affinity. nih.gov

Cheminformatics and Data Mining for this compound

Cheminformatics databases are essential resources for retrieving information about chemical compounds. Databases like PubChem, ChEMBL, and the Chemical Abstracts Service (CAS) registry contain a wealth of curated data on this compound.

The information available includes chemical identifiers, physical properties, and computed descriptors. For example, the PubChem database entry for (R)-Tetrahydrothiophen-3-ol provides extensive computed data that is valuable for computational studies. nih.gov It is important to note the different CAS Registry Numbers that can refer to the racemic mixture or specific enantiomers of the compound. nih.govchemicalbook.combldpharm.com

Table 2: Cheminformatics Data for this compound

| Identifier/Property | Value | Source/Database |

|---|---|---|

| IUPAC Name | (3R)-thiolan-3-ol | PubChem nih.gov |

| Molecular Formula | C₄H₈OS | PubChem nih.gov |

| CAS Registry Number | 3334-05-2 (racemate) | ChemicalBook, CymitQuimica chemicalbook.comcymitquimica.com |

| 100937-75-5 ((R)-enantiomer) | PubChem nih.gov | |

| 79107-75-8 ((S)-enantiomer) | BLD Pharm bldpharm.com | |

| PubChem CID | 10011856 ((R)-enantiomer) | PubChem nih.gov |

| Molecular Weight | 104.17 g/mol | PubChem nih.gov |

| InChIKey | BJYXNFYVCZIXQC-SCSAIBSYSA-N ((R)-enantiomer) | PubChem nih.gov |

| Canonical SMILES | C1CSC(C1)O | PubChem nih.gov |

| Topological Polar Surface Area (TPSA) | 45.5 Ų | PubChem (Computed) nih.gov |

| XLogP3 | 0.4 | PubChem (Computed) nih.gov |

| Hydrogen Bond Donor Count | 1 | PubChem (Computed) nih.gov |

| Hydrogen Bond Acceptor Count | 2 | PubChem (Computed) nih.gov |

| Rotatable Bond Count | 0 | PubChem (Computed) nih.gov |

Advanced Applications and Emerging Research Areas of Tetrahydro Thiophen 3 Ol and Its Analogues

Catalysis and Organocatalysis in Organic Synthesis Utilizing Tetrahydro-thiophen-3-OL Scaffolds

The tetrahydrothiophene (B86538) framework, the core of this compound, is a privileged motif in the field of asymmetric organocatalysis. metu.edu.trresearchgate.net Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has gained significant traction as a powerful tool in modern organic synthesis. The inherent chirality and the presence of a heteroatom in tetrahydrothiophene derivatives make them valuable as scaffolds for the design of novel organocatalysts.

Chiral tetrahydrothiophenes, including derivatives conceptually related to this compound, are employed as building blocks for chiral ligands in asymmetric synthesis. metu.edu.tr The sulfur atom can play a crucial role in coordinating with metal centers or in stabilizing transition states through non-covalent interactions. The hydroxyl group in this compound offers a convenient handle for functionalization, allowing for the attachment of catalytically active moieties or for tuning the steric and electronic properties of the catalyst.

One of the key areas where these scaffolds have been explored is in asymmetric sulfa-Michael additions. For instance, the synthesis of polyfunctional tetrahydrothiophenes has been achieved through the organocatalytic sulfa-Michael addition of 1,4-dithiane-2,5-diol (B140307) to trans-β-nitrostyrene derivatives. metu.edu.tr This reaction, catalyzed by bifunctional organocatalysts, yields tetrahydrothiophene structures with potential biological activities and as precursors for chiral ligands. metu.edu.tr The stereoselectivity of such reactions is highly dependent on the nature of the catalyst and the reaction conditions, with enantiomeric excesses up to 70% and diastereomeric ratios up to 96:4 being reported for certain tetrahydrothiophene derivatives. metu.edu.tr

The development of cascade reactions, where multiple chemical bonds are formed in a single synthetic operation, is a significant focus in organic synthesis. Organocatalytic domino reactions are pivotal in the synthesis of tetrahydrothiophenes with diverse substitution patterns. researchgate.net These approaches are economically and environmentally advantageous over traditional multi-step syntheses.

While specific studies focusing solely on this compound as a catalyst are not extensively documented, the principles established with its analogues strongly suggest its potential. The hydroxyl group could be utilized to create hydrogen-bonding interactions, which are crucial in many organocatalytic transformations for substrate activation and stereochemical control.

Medicinal Chemistry and Drug Discovery

The thiophene (B33073) ring and its saturated counterpart, tetrahydrothiophene, are present in numerous pharmacologically important compounds. nih.govresearchgate.net The structural features of this compound—a polar hydroxyl group and a lipophilic heterocyclic ring—make it an interesting starting point for the design of new therapeutic agents.

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For thiophene and tetrahydrothiophene derivatives, SAR studies have been instrumental in optimizing their therapeutic potential. ju.edu.jo

While specific SAR studies on a broad library of this compound derivatives are not extensively published, general principles from related thiophene analogues can be extrapolated. The position and nature of substituents on the thiophene or tetrahydrothiophene ring dramatically affect the biological activity. ju.edu.jo

For instance, in the context of anticancer agents, the nature and position of substitutions on thiophene-based compounds are critical for their interaction with various cancer-specific protein targets. ju.edu.jomdpi.com Modifications to the core structure can influence the compound's ability to inhibit signaling pathways involved in cancer progression. mdpi.com

In the development of antimicrobial agents, SAR studies of thiophene derivatives have shown that the presence of specific functional groups can enhance potency against various bacterial and fungal strains. The introduction of different substituents can modulate the lipophilicity and electronic properties of the molecule, affecting its ability to penetrate microbial cell membranes and interact with its target.

Thiophene and its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial and anticancer properties. nih.govfrontiersin.org

Antimicrobial Activity:

Numerous studies have highlighted the potential of thiophene derivatives as antimicrobial agents. nih.govfrontiersin.orgnih.gov These compounds have shown efficacy against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains. nih.gov For example, certain armed thiophene derivatives have been found to be more potent than the standard drug gentamicin (B1671437) against Pseudomonas aeruginosa. nih.gov The antimicrobial activity is often linked to the specific substitution pattern on the thiophene ring. eprajournals.com

While direct studies on the antimicrobial properties of this compound are limited, its analogues have shown promising results. The general findings suggest that the tetrahydrothiophene scaffold can serve as a valuable backbone for the development of new antimicrobial agents.

Anticancer Activity:

The anticancer potential of thiophene derivatives is another area of intense research. ju.edu.jomdpi.comnih.govchemicalbook.comresearchgate.netbenthamscience.com These compounds have been shown to inhibit the growth of various cancer cell lines through different mechanisms, including the inhibition of kinases, disruption of microtubule assembly, and induction of apoptosis. ju.edu.jonih.gov

For example, certain tetrahydrobenzo[b]thiophene derivatives have been explored as tubulin polymerization destabilizers, leading to the arrest of tumor cell mitosis. nih.gov Nanoparticle formulations of thiophene derivatives have also been investigated to improve their delivery and efficacy as anticancer agents. nih.gov Studies have shown that some thiophene derivatives are effective against non-small cell lung cancer and colorectal cancer cell lines. nih.gov

The following table summarizes the anticancer activity of selected thiophene derivatives against various cancer cell lines, illustrating the potential of this class of compounds.

| Compound Type | Cancer Cell Line | Reported Activity | Reference |

|---|---|---|---|

| Tetrahydrobenzo[b]thiophene derivative | A549 (Non-small cell lung cancer) | Inhibitory concentrations producing 50% cell viability (IC50) determined. | nih.gov |

| Thiophene derivative-loaded nanoparticles | A549 (Non-small cell lung cancer) | Inhibition of kinases and microtubule assembly. | nih.gov |

| Thiophene carboxamide derivatives | Hep3B (Hepatocellular carcinoma) | IC50 values in the micromolar range, biomimetic to Combretastatin A-4. | mdpi.com |

| Aminothiophene derivatives | MCF-7 (Breast cancer) | Reduced cell viability and induction of G0/G1 phase cell cycle arrest. | researchgate.net |

Molecular docking is a computational technique used to predict the binding orientation of a small molecule to a target protein. gyanvihar.orgnih.govresearchgate.netnih.govresearchgate.net This method is invaluable in drug discovery for understanding the potential mechanism of action of a compound and for designing more potent inhibitors.

Molecular docking studies on various thiophene analogues have been conducted to elucidate their interactions with biological targets. gyanvihar.orgnih.govresearchgate.netnih.gov For example, novel tetrasubstituted thiophene analogues have been docked against SARS-CoV-2 inhibitors, with binding energies indicating potential inhibitory activity. gyanvihar.org Similarly, docking studies of thieno[2,3-b]thiophene (B1266192) derivatives have been used to identify potential antifungal and antibacterial inhibitors by examining their interactions with crucial residues in the active sites of microbial enzymes. researchgate.net

In the context of anticancer research, molecular docking has been employed to study the interaction of thiophene derivatives with proteins involved in cancer progression, such as kinases and tubulin. mdpi.comresearchgate.net These studies help in understanding the structural basis for the observed biological activity and guide the design of new analogues with improved binding affinity and selectivity.

For this compound, molecular docking could be used to predict its binding to a variety of biological targets. The hydroxyl group would be expected to form hydrogen bonds with amino acid residues in the active site of a protein, while the tetrahydrothiophene ring could engage in hydrophobic or van der Waals interactions. These computational studies would be a crucial first step in identifying the potential therapeutic applications of this compound and its derivatives.

Materials Science Applications

The unique electronic and photophysical properties of thiophene-based compounds have led to their extensive investigation in the field of materials science, particularly for applications in organic electronics. researchgate.netmdpi.comresearchgate.netjuniperpublishers.com

Thiophene-based π-conjugated organic small molecules and polymers are at the forefront of research in organic semiconductors. researchgate.netmdpi.com These materials are of significant interest for their potential use in organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). researchgate.netjuniperpublishers.com The performance of these devices is highly dependent on the molecular structure, solid-state packing, and charge carrier transport properties of the organic semiconductor. researchgate.net

Fused thiophenes, such as thieno[3,2-b]thiophene, are particularly important building blocks for high-performance organic semiconductors due to their planarity and extended π-conjugation, which facilitate efficient charge transport. researchgate.netnih.gov The introduction of alkyl chains onto the thiophene backbone is a common strategy to improve the solubility and processability of these materials without significantly compromising their electronic properties. nih.gov

While this compound itself is not a conjugated system and therefore not intrinsically semiconducting, it can serve as a valuable precursor for the synthesis of novel organic electronic materials. The hydroxyl group can be used as a reactive site to polymerize or to attach the tetrahydrothiophene moiety to a conjugated backbone. Furthermore, the saturated ring could be chemically modified to introduce unsaturation and create a conjugated system.

The development of donor-acceptor (D-A) type π-conjugated functional materials based on thiophene has been a successful strategy for tuning their optoelectronic properties. taylorfrancis.com By combining electron-donating thiophene units with electron-accepting moieties, the energy levels of the resulting material can be tailored for specific applications in organic solar cells and other optoelectronic devices. taylorfrancis.com

The following table provides examples of thiophene-based derivatives and their applications in organic electronics.

| Thiophene Derivative Type | Application | Key Properties | Reference |

|---|---|---|---|

| Thieno[3,2-b]thiophene-based materials | Organic Field-Effect Transistors (OFETs) | High charge carrier mobility and stability. | researchgate.net |

| Benzo[b]thieno[2,3-d]thiophene (BTT) derivatives | Solution-processable Organic Semiconductors for OFETs | Good hole mobility and high on/off current ratios. | mdpi.com |

| 3-Alkylthieno[3,2-b]thiophenes | Building blocks for organic electronic and optoelectronic materials | Improved solubility and processability. | nih.gov |

| Thiophene-based Donor-Acceptor (D-A) heterocycles | Optoelectronic devices | Tunable optical and electrochemical properties. | taylorfrancis.com |

Polymer Chemistry and Material Design

The unique structure of this compound, featuring a saturated sulfur-containing heterocyclic ring and a reactive hydroxyl group, presents intriguing possibilities for its application in polymer chemistry and material design. While direct polymerization of this compound is not extensively documented, its functional group offers a versatile handle for incorporation into various polymer architectures, suggesting its potential as a valuable monomer or building block for advanced materials.

One promising avenue is the utilization of the hydroxyl group for the synthesis of polymers with pendant functional groups. Polymers bearing pendant hydroxyl groups are of significant interest as they can serve as reactive precursors for further functionalization, allowing for the covalent attachment of bioactive molecules or the formation of crosslinked networks. acs.org The hydroxyl moiety of this compound could be leveraged to introduce the tetrahydrothiophene ring as a side chain in polyesters, polyurethanes, or polyacrylates. This could impart unique properties to the resulting materials, such as altered hydrophilicity, improved thermal stability, or specific interactions with other molecules or surfaces. The synthesis of polymers with hydroxyl end groups through methods like atom transfer radical polymerization (ATRP) is well-established, and similar strategies could be adapted to incorporate this compound. cmu.edu

Furthermore, the cyclic sulfide (B99878) structure of this compound suggests its potential role in ring-opening polymerization (ROP). ROP is a powerful technique for the synthesis of well-defined polymers from cyclic monomers. While the ROP of cyclic ethers like tetrahydrofuran (B95107) is a well-known process, the polymerization of cyclic thioethers (episulfides) and cyclic thioesters also yields functional polymers such as poly(thioether)s and poly(thioester)s. researchgate.netacs.orgnih.govnih.govresearchgate.net The presence of the hydroxyl group on the tetrahydrothiophene ring could influence the polymerization process and the properties of the resulting poly(thioether). For instance, it could act as an internal initiator or a site for branching, leading to polymers with complex architectures.

The incorporation of sulfur atoms into polymer backbones is known to enhance properties such as refractive index and thermal stability. rsc.org By utilizing this compound in polymer synthesis, it may be possible to develop new materials with tailored optical and thermal characteristics. The saturated nature of the tetrahydrothiophene ring, as opposed to the conjugated thiophene ring, would likely result in polymers that are not electrically conductive but may possess other desirable material properties.

The following table summarizes the potential polymerization strategies for this compound and the anticipated properties of the resulting polymers.

| Polymerization Strategy | Potential Polymer Type | Key Features and Potential Properties |

| Utilization of the Hydroxyl Group | Polyesters, Polyurethanes, Polyacrylates with pendant tetrahydrothiophene moieties | - Functional materials for post-polymerization modification- Tunable hydrophilicity and surface properties- Potential for creating biocompatible or bioactive materials |

| Ring-Opening Polymerization (ROP) | Poly(thioether)s with pendant hydroxyl groups | - Control over polymer architecture and molecular weight- Potential for high refractive index materials- Enhanced thermal stability |

Environmental and Biodegradation Studies

The increasing production and use of synthetic chemicals necessitate a thorough understanding of their environmental fate and potential ecological impact. For this compound and its analogues, this includes an evaluation of their persistence, mobility, biodegradability, and ecotoxicity.

The environmental fate and transport of a chemical compound are governed by its physicochemical properties, such as water solubility, vapor pressure, and octanol-water partition coefficient, as well as its susceptibility to abiotic and biotic degradation processes. Heterocyclic compounds, including those containing sulfur, can enter the environment through various pathways, including industrial wastewater discharge and agricultural runoff. mdpi.comresearchgate.net

Due to the presence of both a polar hydroxyl group and a nonpolar hydrocarbon structure, this compound is expected to exhibit moderate water solubility, influencing its transport in aquatic environments. Its potential for sorption to soil and sediment particles would depend on the interplay between its polar and nonpolar characteristics. Thiazine dyes, which also contain sulfur heterocyclic rings, are known for their persistence in ecosystems. acs.org

The biodegradability of thiophene and its derivatives has been the subject of several studies. While thiophene itself can be resistant to biodegradation when it is the sole carbon source, it can be degraded through cometabolism in the presence of other organic compounds like benzene. dtu.dkresearchgate.net This suggests that in environments co-contaminated with other pollutants, the biodegradation of this compound might be enhanced.

Several bacterial strains have been identified that are capable of degrading substituted thiophenes. For instance, strains of Rhodococcus have been shown to utilize thiophene-2-carboxylic acid as a sole source of carbon and energy, completely degrading it to sulfate (B86663) and biomass. nih.gov Similarly, a Vibrio species isolated from oil-contaminated estuarine mud was found to degrade various thiophene derivatives. nih.gov These findings indicate that microbial communities in contaminated environments may possess the metabolic capabilities to break down compounds like this compound. The degradation pathway would likely involve the cleavage of the carbon-sulfur bonds and the eventual mineralization of the compound.

The ecotoxicity of organosulfur compounds is a significant consideration. Some organosulfur compounds have been shown to be toxic to microorganisms, potentially inhibiting the very biological processes that could lead to their degradation. oup.com For example, aromatic sulfides can inhibit microbial activity under anaerobic conditions. Studies on sulfur-containing heterocyclic aromatic hydrocarbons have also indicated potential for genotoxicity and endocrine-disrupting effects in wildlife. nih.govmdpi.com While many naturally occurring organosulfur compounds in foods are considered beneficial, there is evidence that some can exhibit toxicity. nih.gov Therefore, a comprehensive assessment of the ecotoxicological profile of this compound is necessary to fully understand its environmental risk.

The following table summarizes key research findings on the biodegradation and ecotoxicity of related thiophene derivatives.

| Compound/Class | Research Finding | Reference |

| Thiophene | Resistant to biodegradation as a sole carbon source, but can be degraded via cometabolism with benzene. | dtu.dkresearchgate.net |

| Thiophene-2-carboxylic acid | Completely degraded by Rhodococcus strains, which use it as a sole source of carbon and energy. | nih.gov |

| Various Thiophene Derivatives | Degraded by a Vibrio species isolated from a contaminated environment. | nih.gov |

| Aromatic Sulfides | Can be inhibitory to microbial activity under anaerobic conditions. | |

| Sulfur-Containing Heterocyclic Aromatic Hydrocarbons | Shown to have potential for genotoxicity and endocrine disruption in wildlife. | nih.govmdpi.com |

Future Research Directions and Perspectives

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

While methods for the synthesis of the tetrahydrothiophene (B86538) scaffold exist, a primary focus for future research will be the development of more efficient and selective routes to Tetrahydro-thiophen-3-OL and its derivatives. Traditional methods for synthesizing thiophenes can require harsh conditions or multi-step procedures. orgsyn.orgrroij.com Future methodologies will likely prioritize atom economy, stereoselectivity, and the use of milder reaction conditions.

Promising avenues include the catalytic hydrogenation of substituted thiophenes, which could offer a direct route to the saturated heterocyclic system. researchgate.net Research into novel catalytic systems, potentially utilizing earth-abundant metals, could lead to more cost-effective and environmentally friendly processes. Furthermore, the development of asymmetric syntheses to produce enantiomerically pure forms of this compound is of significant interest, particularly for pharmacological applications. organic-chemistry.org The exploration of cascade reactions, where multiple bond-forming events occur in a single pot, could dramatically increase synthetic efficiency. organic-chemistry.org

| Synthetic Strategy | Potential Advantages | Research Focus |

| Catalytic Hydrogenation | Direct route from thiophene (B33073) precursors | Development of highly active and selective catalysts (e.g., palladium-based) |

| Asymmetric Synthesis | Access to enantiomerically pure compounds | Chiral catalysts and auxiliaries for stereocontrolled reactions |

| Cascade Reactions | Increased step and atom economy | Design of multi-reaction sequences in a single pot |

| C-H Functionalization | Direct introduction of functional groups | Regio- and stereoselective C-H activation methods |

In-depth Exploration of Bioactivity and Therapeutic Potential

Thiophene and its derivatives have a well-documented history of diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. rsc.orgnih.govresearchgate.net This provides a strong rationale for the in-depth investigation of this compound and its analogs as potential therapeutic agents.

Future research should focus on screening this compound derivatives against a wide array of biological targets. The saturated nature of the tetrahydrothiophene ring, compared to the aromatic thiophene, may lead to different pharmacological profiles with improved metabolic stability or reduced toxicity. thieme-connect.com Systematic structure-activity relationship (SAR) studies will be crucial to identify the key structural motifs responsible for any observed bioactivity. This will involve the synthesis of a library of derivatives with varied substituents on the heterocyclic ring and the hydroxyl group to probe interactions with biological macromolecules. The potential for these compounds to act as antioxidants is also an area ripe for exploration. nih.govresearchgate.net

| Therapeutic Area | Rationale based on Thiophene Derivatives | Future Research Direction |

| Anticancer | Thiophene derivatives show cytotoxicity against cancer cell lines. nih.gov | Screening of this compound derivatives against various cancer cell lines and investigation of mechanisms of action. |

| Anti-inflammatory | Known anti-inflammatory properties of thiophene-based compounds. researchgate.net | Evaluation of anti-inflammatory activity in cell-based and in vivo models. |

| Antimicrobial | Thiophene derivatives exhibit broad-spectrum antimicrobial activity. nih.gov | Testing against a panel of pathogenic bacteria and fungi. |

| Antioxidant | Tetrahydrobenzo[b]thiophene derivatives have shown antioxidant potential. nih.govresearchgate.net | Assessment of the radical scavenging and antioxidant enzyme-inducing capabilities. |

Advanced Computational Modeling for Property Prediction and Drug Design

Computational chemistry offers powerful tools to accelerate the discovery and optimization of novel compounds. Advanced computational modeling will be instrumental in predicting the physicochemical properties and biological activities of this compound derivatives, thereby guiding synthetic efforts.

Future research in this area will likely employ methods such as Density Functional Theory (DFT) to elucidate the electronic structure and reactivity of these molecules. researchgate.net Quantitative Structure-Activity Relationship (QSAR) studies can be used to build predictive models that correlate molecular descriptors with biological activity. Furthermore, molecular docking simulations can provide insights into the binding modes of this compound derivatives with specific protein targets, aiding in the rational design of more potent and selective inhibitors or modulators. nih.govresearchgate.net These in silico approaches can significantly reduce the time and cost associated with drug discovery by prioritizing the synthesis of the most promising candidates.

| Computational Method | Application in this compound Research | Expected Outcome |

| Density Functional Theory (DFT) | Calculation of electronic properties, molecular orbitals (HOMO/LUMO), and reactivity descriptors. researchgate.net | Understanding of chemical reactivity and stability. |

| Molecular Docking | Simulation of binding interactions with biological targets (e.g., enzymes, receptors). nih.govresearchgate.net | Prediction of binding affinity and mode, guiding lead optimization. |

| Quantitative Structure-Activity Relationship (QSAR) | Development of statistical models linking chemical structure to biological activity. | Predictive models for virtual screening of compound libraries. |

| Molecular Dynamics (MD) Simulations | Simulation of the dynamic behavior of ligand-protein complexes over time. | Assessment of the stability of binding interactions and conformational changes. |

Integration of this compound into Advanced Functional Materials

The unique electronic and physical properties of sulfur-containing heterocycles make them attractive building blocks for advanced functional materials. thieme-connect.comnih.gov Thiophene-based polymers, for instance, are well-known for their applications in organic electronics. researchgate.netnih.gov While the saturated tetrahydrothiophene ring does not possess the same degree of π-conjugation as thiophene, it can be incorporated into polymers to modify their physical properties, such as solubility, flexibility, and thermal stability.

Future research could explore the synthesis of novel polymers and microporous networks incorporating the this compound moiety. acs.org The hydroxyl group provides a convenient handle for further functionalization or for influencing intermolecular interactions, such as hydrogen bonding. These materials could find applications in areas like organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), sensors, and as components of stimuli-responsive materials. rsc.org The ability of the sulfur atom to coordinate with metals also opens up possibilities for the creation of novel coordination polymers and metal-organic frameworks (MOFs).

| Material Class | Potential Role of this compound | Potential Applications |

| Conjugated Polymers | As a flexible linker or side chain to modify solubility and morphology. researchgate.netnih.gov | Organic electronics (OFETs, OLEDs), sensors. rsc.org |

| Microporous Organic Polymers | As a building block for porous networks. acs.org | Gas storage and separation, catalysis. |

| Coordination Polymers/MOFs | The sulfur atom can act as a ligand for metal centers. | Catalysis, sensing, drug delivery. |

| Biodegradable Polymers | As a monomer to impart specific properties. | Sustainable electronics and biomedical devices. researchgate.net |

Sustainable and Green Chemical Approaches for Industrial Relevance

For any chemical compound to have widespread industrial application, the development of sustainable and green manufacturing processes is paramount. Future research on this compound will need to embrace the principles of green chemistry to ensure its industrial viability.

This includes the use of renewable starting materials, the replacement of hazardous reagents and solvents with safer alternatives, and the design of energy-efficient reaction pathways. benthamscience.com Methodologies that utilize catalytic rather than stoichiometric reagents are highly desirable as they minimize waste. benthamscience.com The use of alternative energy sources, such as microwave irradiation or mechanochemistry, could also lead to faster and more efficient syntheses. Furthermore, the development of processes that utilize water as a solvent or are performed under solvent-free conditions would significantly enhance the environmental profile of this compound production. benthamscience.com Life cycle assessment (LCA) of synthetic routes will be an important tool to quantify the environmental impact and guide the development of truly sustainable processes. researchgate.net

| Green Chemistry Principle | Application to this compound Synthesis |

| Atom Economy | Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. |

| Use of Catalysis | Employing catalytic reagents in small amounts instead of stoichiometric reagents to minimize waste. |

| Benign Solvents | Replacing hazardous organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids. |

| Energy Efficiency | Developing reactions that can be conducted at ambient temperature and pressure, or using alternative energy sources like microwaves. |

| Renewable Feedstocks | Exploring synthetic routes that start from bio-based materials. royalsocietypublishing.org |

Q & A

Q. What are the critical physicochemical properties of Tetrahydro-thiophen-3-OL for experimental design?